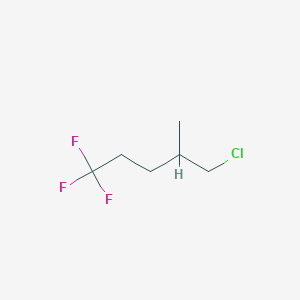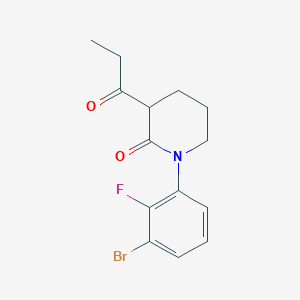
1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, along with a propanoyl group attached to the piperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of a propanoyl group and the formation of the piperidinone ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, while the piperidinone ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(3-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidinone ring. This combination of structural features can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H15BrFNO2 |
|---|---|
Poids moléculaire |
328.18 g/mol |
Nom IUPAC |
1-(3-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15BrFNO2/c1-2-12(18)9-5-4-8-17(14(9)19)11-7-3-6-10(15)13(11)16/h3,6-7,9H,2,4-5,8H2,1H3 |
Clé InChI |
BRQWZIRTINRFRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


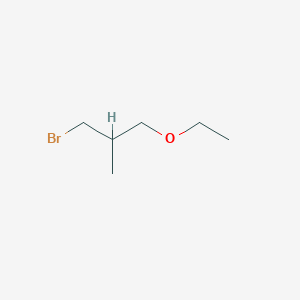
![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)
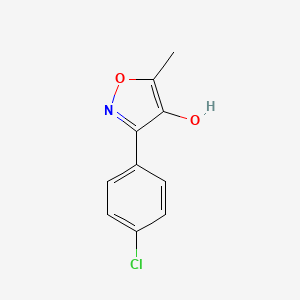
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
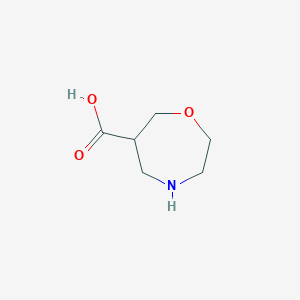
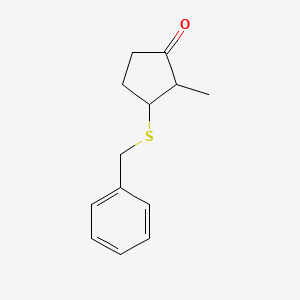
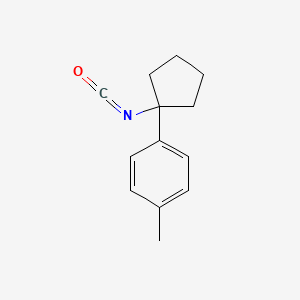

![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
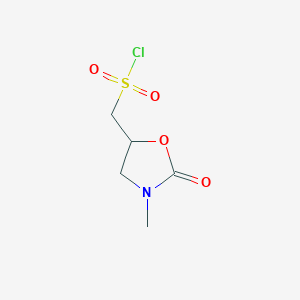
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)
